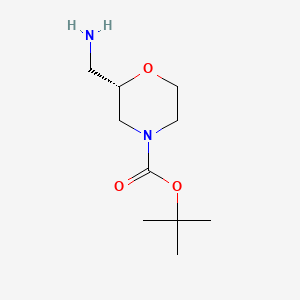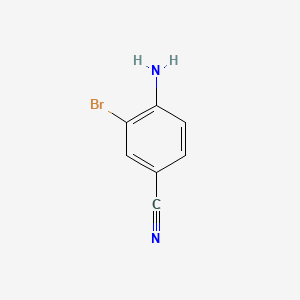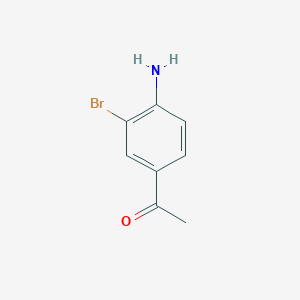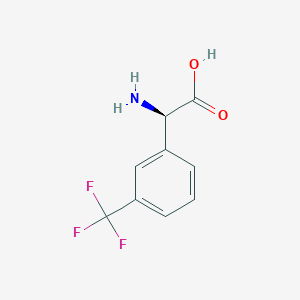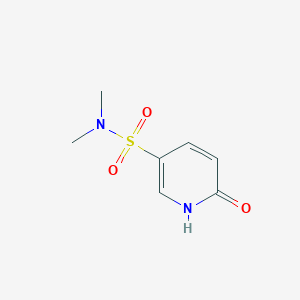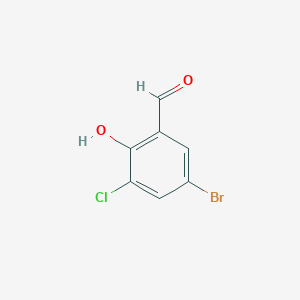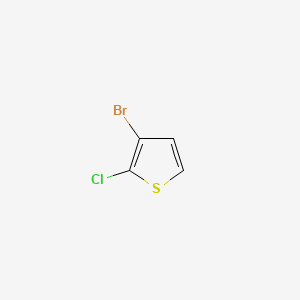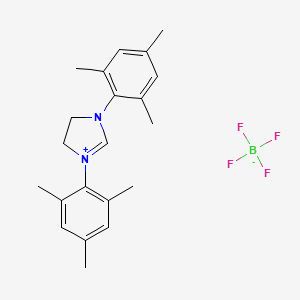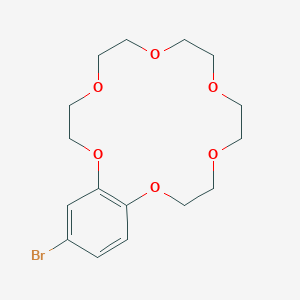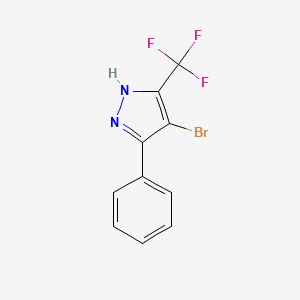
4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole
描述
4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 3-position. These substituents confer unique chemical and physical properties, making it a valuable compound in various fields of research and industry .
作用机制
Target of Action
Pyrazoles, the core structure of this compound, are known to interact with various biological targets, influencing their reactivity and biological activities .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This compound might inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.
Result of Action
It’s reported to inhibit energy-dependent and independent calcium uptake .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole. Factors such as the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of oxidative phosphorylation and ATP exchange reactions . It interacts with enzymes such as acetylcholinesterase, where it has been shown to reduce the enzyme’s activity, impacting normal nerve impulse transmission . Additionally, this compound has been tested for mutagenicity using the L-arabinose forward mutation assay of Salmonella typhimurium .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been reported to inhibit the oxidative phosphorylation process, which is crucial for cellular energy production . This inhibition can lead to alterations in cellular metabolism and overall cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes such as acetylcholinesterase, leading to a decrease in acetylcholine hydrolysis . This inhibition affects neurotransmission and can result in significant physiological changes. Additionally, the compound’s interaction with oxidative phosphorylation pathways suggests a potential mechanism involving the disruption of mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of oxidative phosphorylation and ATP exchange reactions . These long-term effects can result in altered cellular metabolism and reduced cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with neurotoxic effects, including impaired nerve impulse transmission and behavioral changes . These findings highlight the importance of dosage considerations in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound’s impact on oxidative phosphorylation suggests its involvement in mitochondrial metabolic pathways . Additionally, its interaction with acetylcholinesterase indicates a role in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can affect its overall activity and function. For instance, its ability to inhibit oxidative phosphorylation suggests that it may accumulate in mitochondria, where this process occurs .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments or organelles. Its involvement in oxidative phosphorylation and acetylcholinesterase inhibition suggests potential localization in mitochondria and synaptic regions, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,3,3-trifluoropropene with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .
化学反应分析
Types of Reactions
4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Pyrazole oxides.
Reduction Products: Pyrazolines.
Coupling Products: Complex heterocyclic compounds.
科学研究应用
4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyrazole: Lacks the bromine and phenyl substituents, resulting in different chemical properties and reactivity.
4-Bromo-3-chloro-5-phenylpyrazole: Similar structure but with a chlorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
5-Phenyl-3-(trifluoromethyl)pyrazole:
Uniqueness
The unique combination of bromine, phenyl, and trifluoromethyl groups in 4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased lipophilicity. These properties make it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-bromo-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUMDOWKMRFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371359 | |
| Record name | 4-bromo-5-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-07-5 | |
| Record name | 4-Bromo-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-5-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 230295-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


